molecular formula C16H24O3 B253184 3,5-Ditert-butyl-4-methoxybenzoic acid

3,5-Ditert-butyl-4-methoxybenzoic acid

Cat. No.: B253184
M. Wt: 264.36 g/mol
InChI Key: XLICOLVSHXFUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Ditert-butyl-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

3,5-ditert-butyl-4-methoxybenzoic acid

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-8-10(14(17)18)9-12(13(11)19-7)16(4,5)6/h8-9H,1-7H3,(H,17,18)

InChI Key

XLICOLVSHXFUJG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 50 g {200 mmol) of 3,5-bis(1,1-dimethylethyl)-4-hydroxy benzoic acid dissolved in 1.1 liters of a 10/1 tetrahydrofuran/dimethylformamide solution were added 24.0 g of a sodium hydride dispersion (60%, by weight, sodium hydride dispersed in mineral oil). The sodium hydride dispersion was added portionwise at a rate such that the reaction solution temperature was kept below 35° C. The resulting solution was stirred for 19 hours and then 28.4 g (220 mmol) of methyl iodide were added. The resulting solution was stirred for 22 hours and then 25 ml of water were added to quench the reaction. Four hundred milliliters of a 1N hydrochloric acid solution were then added in order to acidify the quenched solution. The acidic solution was then concentrated and extracted three times with ethyl acetate. The ethyl acetate extracts were combined, washed three times with water and once with a saturated brine solution and then concentrated to dryness to provide residue. This residue was crystallized from a hexane/methylene chloride solution to provide 34.62 of title product m.p. 192°-195° C.
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
10/1
Quantity
1.1 L
Type
solvent
Reaction Step Two
Name
tetrahydrofuran dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
28.4 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.